2-Amino-1,3,4-thiadiazole-5-carbaldehyde oxime
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Overview
Description
1,3,4-Thiadiazole-2-carboxaldehyde,5-amino-,oxime is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole-2-carboxaldehyde,5-amino-,oxime typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the cyclization of acylhydrazines with carboxylic acid equivalents in the presence of phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2-carboxaldehyde,5-amino-,oxime undergoes various chemical reactions, including:
Nucleophilic Substitution: Nucleophilic attack typically occurs at positions 2 and 5 of the thiadiazole ring.
Electrophilic Substitution: Electrophilic substitution reactions can replace the –CH= group with –N=.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, thiocyanates, thiosemicarbazides, and phosphorus-based reagents like P₂S₅ and Lawesson’s reagent .
Major Products
The major products formed from these reactions are various substituted thiadiazole derivatives, which can exhibit significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2-carboxaldehyde,5-amino-,oxime involves its interaction with various molecular targets. For instance, some derivatives of thiadiazole are known to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial for the proliferation of cancer cells and the replication of certain viruses . Additionally, thiadiazole derivatives can block the activity of heat shock protein 90 (Hsp90), leading to the degradation of several oncoproteins .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Thiadiazole
- 1,2,3-Thiadiazole
- 1,2,5-Thiadiazole
Uniqueness
1,3,4-Thiadiazole-2-carboxaldehyde,5-amino-,oxime is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole isomers .
Properties
IUPAC Name |
N-[(5-amino-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-3-7-6-2(9-3)1-5-8/h1,8H,(H2,4,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLKJYHRBBXHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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